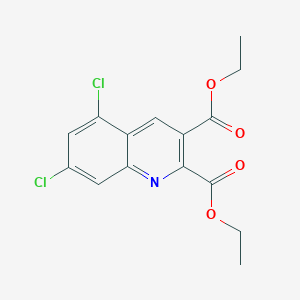

5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester

Description

5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester is a halogenated quinoline derivative characterized by two chlorine substituents at positions 5 and 7 of the quinoline ring and diethyl ester groups at positions 2 and 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its dichloro-substitution pattern enhances electron-withdrawing properties, influencing reactivity in cycloaddition and cross-coupling reactions .

Properties

CAS No. |

948293-80-9 |

|---|---|

Molecular Formula |

C15H13Cl2NO4 |

Molecular Weight |

342.2 g/mol |

IUPAC Name |

diethyl 5,7-dichloroquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)10-7-9-11(17)5-8(16)6-12(9)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

CECRYKISFOHKKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)Cl)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Esterification Reaction : The most common method involves the esterification of 5,7-dichloroquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to facilitate the formation of the diethyl ester.

Nucleophilic Substitution : Another approach utilizes nucleophilic substitution reactions where chlorinated quinoline derivatives react with diethyl malonate or diethyl carbonate in basic conditions. This method often requires careful control of temperature and reaction time to maximize yield.

Reaction Conditions

The following table summarizes key reaction conditions for various preparation methods:

| Method | Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Esterification | 5,7-Dichloroquinoline-2,3-dicarboxylic acid, Ethanol | Sulfuric Acid | 80-100 | 4-6 hours | 85-95 |

| Nucleophilic Substitution | Chlorinated quinoline derivative, Diethyl malonate | Sodium Hydroxide | Room Temp - Reflux | 6-8 hours | 75-90 |

Esterification Method

Preparation of Starting Material : Begin with purified 5,7-dichloroquinoline-2,3-dicarboxylic acid.

Reaction Setup : In a round-bottom flask, combine the acid with ethanol and add sulfuric acid as a catalyst.

Heating : Heat the mixture under reflux for several hours while stirring continuously.

Cooling and Neutralization : After completion of the reaction, cool the mixture and neutralize with sodium bicarbonate solution.

Extraction and Purification : Extract the product using an organic solvent like ethyl acetate. Dry over anhydrous sodium sulfate and evaporate the solvent to obtain crude diethyl ester.

Recrystallization : Purify the crude product by recrystallization from ethanol-water mixtures to achieve high purity.

Nucleophilic Substitution Method

Starting Material Preparation : Use a chlorinated quinoline derivative as a precursor.

Reaction Setup : Mix the chlorinated quinoline derivative with diethyl malonate in a solvent such as toluene.

Base Addition : Add sodium hydroxide to initiate nucleophilic substitution and facilitate ester formation.

Refluxing : Reflux the mixture for several hours while monitoring progress via thin-layer chromatography (TLC).

Workup : Allow the mixture to cool, then separate the organic layer and wash with water.

Purification : Dry over sodium sulfate and evaporate the solvent to isolate the product followed by recrystallization for purity enhancement.

Research indicates that both methods can yield high-purity products when optimized correctly:

The esterification method can achieve yields between 85% to 95% with proper control of reaction time and temperature.

The nucleophilic substitution method generally yields slightly lower (75% to 90%) but is favored for its versatility in starting materials.

The preparation of 5,7-dichloroquinoline-2,3-dicarboxylic acid diethyl ester can be effectively achieved through various synthetic routes including esterification and nucleophilic substitution reactions. Each method has its advantages regarding yield and purity based on specific conditions employed during synthesis. Further optimization of these methods could enhance efficiency and applicability in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives of the ester groups.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of quinoline compounds, including 5,7-dichloroquinoline derivatives, exhibit significant antitumor properties. For instance, compounds synthesized from quinoline-5,8-diones have shown potent cytotoxicity against various cancer cell lines. Specifically, studies have reported IC50 values as low as 0.06 µM against certain human cancer cells, showcasing their potential as effective anticancer agents .

Mechanism of Action

The mechanism underlying the antitumor activity of these compounds often involves interaction with DNA or modulation of cellular pathways related to apoptosis. For example, some quinoline derivatives are known to activate the p53 tumor suppressor pathway, leading to increased apoptosis in cancer cells .

Organic Synthesis

Synthesis of Intermediates

5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to undergo further chemical transformations makes it valuable in the development of new pharmaceuticals. For example, it can be utilized in the synthesis of hydroxychloroquine sulfate, a drug used for treating lupus and malaria .

Synthetic Routes

Several synthetic routes have been developed for the preparation of this compound. A notable method involves the reaction of 4-hydroxyl-7-chloroquinoline-3-carboxylic acid ethyl ester with chlorinating agents to yield 5,7-dichloroquinoline derivatives. This method is characterized by high yields and purity, making it suitable for industrial applications .

Environmental Applications

Pollutant Detection

Quinoline derivatives have been explored for their use in environmental monitoring due to their ability to interact with various pollutants. The solid-phase microextraction (SPME) technique has been utilized to analyze organic compounds in environmental samples effectively. This method can be adapted to study the degradation pathways of quinoline-based pollutants under UV irradiation conditions .

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5,7-dichloroquinoline-2,3-dicarboxylic acid diethyl ester with halogenated and alkyl-substituted quinoline dicarboxylate esters:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine and bromine substituents (electron-withdrawing) enhance electrophilic reactivity, making these compounds suitable for nucleophilic aromatic substitution. In contrast, the methyl group (electron-donating) in the 8-methyl derivative reduces reactivity but improves thermal stability, favoring applications in polymer plasticizers .

- Steric Effects : Bulky substituents (e.g., bromine at position 6) may hinder regioselectivity in cycloaddition reactions compared to smaller groups like fluorine .

Physicochemical Properties

- Solubility : All listed compounds are lipophilic due to ester groups, with solubility in organic solvents like ethyl acetate and diethyl ether .

- Thermal Stability : Dichloro and bromo derivatives exhibit lower thermal stability compared to methyl-substituted analogues, as halogenated compounds often decompose at temperatures above 200°C .

Research Findings and Challenges

- Regioselectivity Issues: Reactions with 5,7-dichloroquinoline derivatives often yield mixtures of isomers due to steric and electronic effects, complicating purification .

- Catalytic Efficiency : Palladium-catalyzed reactions with bromo derivatives (e.g., 6-bromo compound) show higher yields (70–85%) compared to chloro analogues (50–65%) .

Biological Activity

5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester (DCQ) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and its potential applications in pest control.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.17 g/mol. The compound features two chlorine atoms at the 5 and 7 positions of the quinoline ring and two carboxylic acid groups esterified with ethyl groups at the 2 and 3 positions. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that DCQ exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be around 10–20 µg/mL, demonstrating its effectiveness as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

Anticancer Activity

DCQ has also been studied for its anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism of action appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

Insecticidal Properties

In addition to its antimicrobial and anticancer activities, DCQ has been explored for its insecticidal properties. Studies indicate that it is effective against larvae of Aedes aegypti and Anopheles stephensi, with larvicidal activity observed at concentrations as low as 5 µg/mL. This suggests potential applications in vector control for diseases such as malaria and dengue fever .

The biological activity of DCQ is attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit enzymes involved in critical metabolic pathways, leading to disrupted cellular functions and ultimately cell death. For instance, studies suggest that DCQ may inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.

Research Findings

Recent studies have further elucidated the biological mechanisms underpinning the effects of DCQ:

- Antimicrobial Studies : A study highlighted that DCQ's antimicrobial efficacy is enhanced when used in combination with other antibiotics, suggesting a synergistic effect that could be exploited in therapeutic applications .

- Cancer Research : In vivo studies using animal models have shown promising results regarding DCQ's ability to reduce tumor size without significant toxicity to normal tissues .

- Pest Control Applications : Field trials demonstrated that DCQ could effectively reduce mosquito populations when applied as a larvicide in water bodies, offering a potential environmentally friendly alternative to conventional pesticides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester with high purity?

- Methodological Answer : The synthesis typically involves esterification of the parent dicarboxylic acid using ethanol under acidic or catalytic conditions. For quinoline derivatives, protection of the nitrogen heterocycle may be required to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Analytical techniques like HPLC or GC-MS should confirm purity (>98%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ester carbonyl signals (δ ~164-170 ppm in ¹³C) and aromatic protons (δ ~7.5-8.5 ppm in ¹H for quinoline).

- FT-IR : Detect ester C=O stretches (~1720 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₅H₁₄Cl₂NO₄: calc. 356.02 g/mol) .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of ester groups. Monitor degradation via periodic TLC or NMR, especially in humid environments. Avoid prolonged exposure to light due to potential photolytic cleavage of the quinoline ring .

Advanced Research Questions

Q. How does this compound function as an internal electron donor in Ziegler-Natta catalysts?

- Methodological Answer : The compound coordinates with MgCl₂-supported TiCl₄ catalysts, modulating active site geometry to enhance stereoregularity in polyolefin synthesis. Its electron-withdrawing Cl groups improve Lewis acidity at Ti centers, increasing propylene polymerization activity. Comparative studies with norbornene-based esters (e.g., NDDE) show higher isotacticity indices (>95%) due to steric and electronic tuning .

Q. What experimental strategies resolve contradictions in catalytic performance data across different dicarboxylic ester donors?

- Methodological Answer :

- Systematic Configuration Studies : Compare endo vs. exo ester configurations (e.g., via X-ray crystallography) to correlate steric effects with polymerization rates.

- Kinetic Profiling : Use differential scanning calorimetry (DSC) to monitor initiation temperatures (e.g., exotherm onset at 60–75°C) and activation energies.

- Polymer Characterization : Measure molecular weight (GPC) and polydispersity indices (PDI) to link donor structure to chain propagation efficiency .

Q. How does stereochemical configuration influence thermal latency in olefin metathesis catalysts incorporating this compound?

- Methodological Answer : Latent catalysts with endo-configured esters exhibit delayed initiation (e.g., polymerization onset at 75°C vs. 60°C for exo analogs). Investigate via thermogravimetric analysis (TGA) and real-time FT-IR to track Ru-carbene intermediate formation. Adjust substituents (e.g., Cl vs. methyl groups) to fine-tune thermal stability for controlled ROMP applications .

Q. What analytical approaches are critical for evaluating contradictions in polymerization kinetics when using this compound?

- Methodological Answer :

- Simultaneous Thermal Analysis (STA) : Correlate exothermic peaks with monomer conversion rates.

- Arrhenius Plotting : Calculate activation energies (Eₐ) from variable-temperature NMR or DSC data.

- Controlled Quenching Experiments : Isolate intermediates (e.g., Ru-alkylidene species) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.